![molecular formula C12H13N3O2 B2509098 7-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 1265848-98-3](/img/structure/B2509098.png)
7-(Morpholin-4-yl)quinazolin-4(3H)-one
Descripción general
Descripción
“7-(Morpholin-4-yl)quinazolin-4(3H)-one” is a compound that belongs to the quinazoline class . Quinazolines are known for their wide range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of similar quinazoline derivatives has been reported in the literature . A four-step synthesis process was used to create a number of novel 4-aminoquinazoline derivatives . The process began with the chlorination of a commercially available compound, followed by a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of “7-(Morpholin-4-yl)quinazolin-4(3H)-one” includes a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline”, include a molecular weight of 337.80, very slight solubility (0.41 g/L at 25 ºC), a density of 1.262±0.06 g/cm3 (at 20 ºC 760 Torr), and a melting point of 180-181 ºC .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : 7-(Morpholin-4-yl)quinazolin-4(3H)-one has been investigated as a kinase inhibitor. Its structural features make it a potential candidate for blocking specific kinases involved in disease pathways. For instance, it may inhibit kinases associated with cancer, inflammation, or neurodegenerative disorders .
Agrochemical Research
Propiedades
IUPAC Name |
7-morpholin-4-yl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYLMFLZWTFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Morpholin-4-yl)quinazolin-4(3H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.